![molecular formula C10H9ClF3NO B1364519 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 36040-85-4](/img/structure/B1364519.png)
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (2-CNTP) is a versatile chemical compound used in a variety of scientific research applications. It is a carboxamide derivative of a trifluoromethyl-substituted phenylpropane, and is used as a starting material for the synthesis of various compounds. It is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
HIV-1 Integrase Inhibitory Activity
A study investigated the HIV-1 integrase inhibitory activity of various propanamide analogs, including 3-chloro-N-(substituted phenyl) propanamides. These compounds were synthesized and evaluated for their potential to inhibit the HIV-1 integrase enzyme. However, none of the molecules demonstrated significant inhibition of the enzyme's activities (Penta et al., 2013).
Synthesis of Functionalized Cyclopropanes
In a different context, research on N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide led to the development of a new method for synthesizing functionalized cyclopropanes with high stereoselectivity. This process involved the cyclization of propanamide derivatives, demonstrating the compound's utility in organic synthesis (Tanaka et al., 1987).
Antitumor Agents and Molecular Structure
Another study focused on the molecular structure of specific propanamide derivatives, examining their role as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer chemotherapy. The research highlighted the significance of these compounds as reversible and irreversible inhibitors with potential clinical applications in treating cancer (Camerman et al., 1978).
Pharmaceutical Analysis and Detection
Further research has been done on the analytical detection and quantification of propanamide derivatives in pharmaceutical formulations. This includes methods for the spectrophotometric determination and mass spectrometry analysis of such compounds, underscoring their importance in pharmaceutical sciences (Rangappa et al., 2000; Khan et al., 2015).
Pharmacokinetics and Metabolism Studies
In pharmacokinetic and metabolism studies, propanamide derivatives have been explored for their absorption, distribution, metabolism, and excretion characteristics in preclinical studies. This research is crucial for understanding the behavior of these compounds in biological systems (Wu et al., 2006; Goda et al., 2006).
Spectroscopic Studies
Spectroscopic studies of N-monosubstituted propanamides have provided insights into the conformational properties of these compounds, which is valuable in understanding their chemical behavior and potential applications (Antonović et al., 1997).
Hormonal Male Contraception
Propanamide derivatives have also been evaluated in the context of hormonal male contraception, demonstrating their potential as selective androgen receptor modulators. This research highlights the therapeutic potential of these compounds in androgen-dependent diseases (Jones et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
This inhibition could disrupt the synthesis of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The compound’s action on D-alanine–D-alanine ligase affects the bacterial cell wall synthesis pathway . By inhibiting this enzyme, the compound prevents the formation of the peptide cross-links that give the cell wall its strength. This leads to a weakened cell wall and, ultimately, bacterial cell death .
Pharmacokinetics
Like other small molecules, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would influence its bioavailability .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall structure, leading to cell death . This makes 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide a potential candidate for the development of new antibacterial drugs .
properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTQTYMWZUKPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394549 |
Source
|
Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
CAS RN |
36040-85-4 |
Source
|
Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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